![molecular formula C19H18N4O3 B2728137 [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone CAS No. 256458-56-7](/img/structure/B2728137.png)
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone, also known as AN-7, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. AN-7 is a small molecule with a molecular weight of 406.46 g/mol and a chemical formula of C21H20N4O3.
Wirkmechanismus
The exact mechanism of action of [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone is not fully understood. However, studies have shown that it binds to nucleic acids through intercalation and hydrogen bonding. This binding leads to changes in the fluorescence properties of this compound, which can be used to monitor changes in nucleic acid structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability. It has also been shown to be stable under physiological conditions, making it suitable for use in live cell imaging studies. This compound has been shown to selectively stain the nucleus of cells, allowing for visualization of nuclear morphology and dynamics.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and bind to nucleic acids. It is also stable under physiological conditions and has minimal toxicity, making it suitable for use in live cell imaging studies. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the development of new fluorescent probes based on this compound that can be used for imaging other cellular structures and processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-(1H-indol-4-yl)piperazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for imaging studies. This compound has been shown to selectively bind to nucleic acids and can be used to visualize DNA and RNA in live cells. This property makes this compound a valuable tool for studying various cellular processes such as DNA replication and transcription.
Eigenschaften
IUPAC Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-3-1-4-15(13-14)23(25)26)22-11-9-21(10-12-22)18-6-2-5-17-16(18)7-8-20-17/h1-8,13,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGGPDYXKXEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

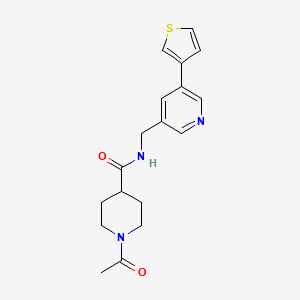

![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)
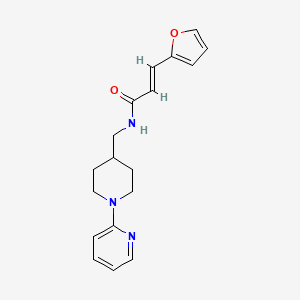
![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)
![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)
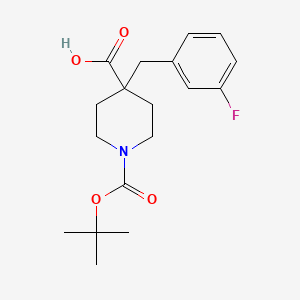
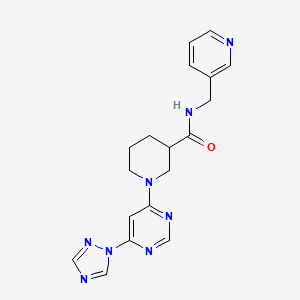
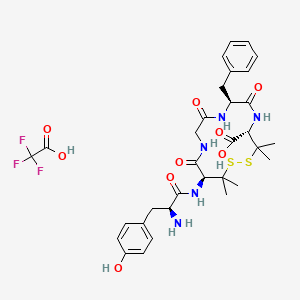
![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)

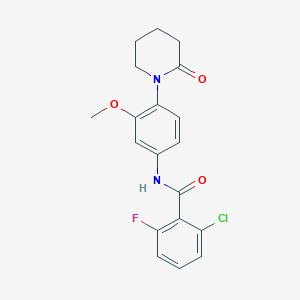
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)